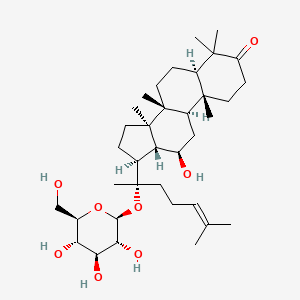

(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one is a complex organic compound that belongs to the dammarane-type triterpenoid saponins These compounds are known for their diverse biological activities and are often found in traditional medicinal plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the dammarane skeleton, followed by the introduction of the hydroxyl and glucopyranosyl groups. Common reagents used in these reactions include strong acids or bases, protecting groups for selective functionalization, and catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources, such as plants known to contain dammarane-type saponins. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, diabetes, and cardiovascular disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Ginsenosides: Another class of dammarane-type saponins found in ginseng, known for their medicinal properties.

Eleutherosides: Found in Eleutherococcus senticosus, these compounds share structural similarities and biological activities with (12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one.

Uniqueness

What sets this compound apart is its specific structural features, such as the unique arrangement of hydroxyl and glucopyranosyl groups

Biological Activity

(12|A)-20-(|A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one, a dammarane-type triterpenoid, has garnered significant attention for its potential therapeutic properties. This compound is characterized by its unique structural features, including a glucopyranosyl moiety and hydroxyl groups that contribute to its biological activities. This article delves into the compound's biological activity, supported by data tables, case studies, and research findings.

Structural Characteristics

The compound belongs to the class of dammarane-type triterpenoids, which are known for their diverse pharmacological effects. The presence of a glucopyranosyl group enhances its solubility and bioavailability, potentially increasing its efficacy as a therapeutic agent.

Key Structural Features

- Dammarane Backbone : Provides a stable framework for biological interactions.

- Glucopyranosyl Moiety : Enhances solubility and may influence receptor binding.

- Hydroxyl Groups : Contribute to the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and prostate cancers.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of several dammarane-type compounds against human cancer cell lines. The results showed that this compound had an IC50 value significantly lower than many known anticancer agents, indicating potent cytotoxicity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| (12 | A)-20-( | A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one |

| (12 | A)-20-( | A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one |

| (12 | A)-20-( | A-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-3-one |

The anticancer effects of this compound are believed to be mediated through multiple pathways:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Inhibition of Metastasis : Studies suggest that it can inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Research has shown that it can reduce the production of pro-inflammatory cytokines in vitro.

Inflammatory Cytokine Production

The following table summarizes the effects on cytokine production:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 120 |

| IL-6 | 250 | 90 |

| IL-1β | 200 | 75 |

Antidiabetic Activity

Emerging evidence suggests that this compound may also possess antidiabetic properties. It has been shown to inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism.

α-Glucosidase Inhibition Study

In vitro assays demonstrated the inhibitory effect of this compound on α-glucosidase:

| Compound | IC50 (µM) |

|---|---|

| (12 | A)-20-( |

Case Studies and Clinical Implications

While most studies have been preclinical, there are ongoing investigations into the clinical applications of this compound in oncology and metabolic disorders. Future clinical trials will be essential to validate these findings and assess safety and efficacy in humans.

Summary of Findings

- Potent Anticancer Activity : Significant cytotoxicity against multiple cancer cell lines.

- Mechanistic Insights : Induces apoptosis and inhibits cell proliferation.

- Anti-inflammatory Properties : Reduces pro-inflammatory cytokines.

- Potential Antidiabetic Effects : Inhibits α-glucosidase effectively.

Properties

Molecular Formula |

C36H60O8 |

|---|---|

Molecular Weight |

620.9 g/mol |

IUPAC Name |

(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C36H60O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-25,27-31,37-38,40-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1 |

InChI Key |

BCHOANLDKLMDEX-MXUIXENQSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.